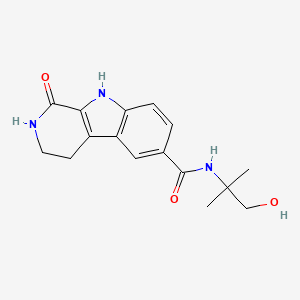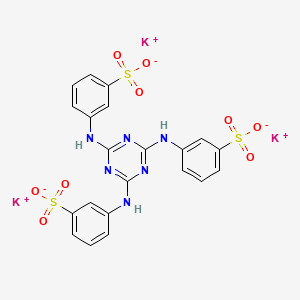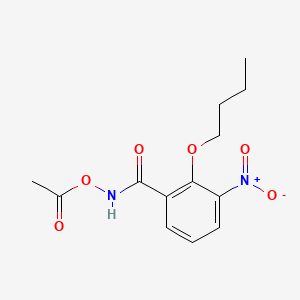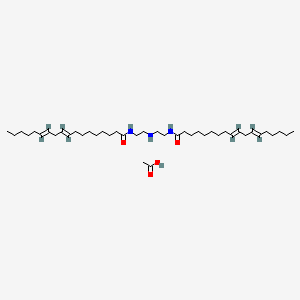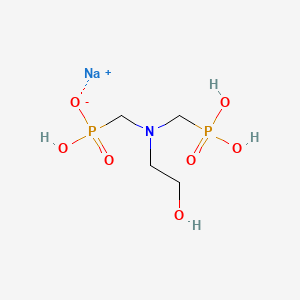
Sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C4H12NNaO7P2. It is known for its unique structure, which includes a bisphosphonate group linked to an imino-bis(methylene) moiety. This compound is used in various scientific and industrial applications due to its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 2-hydroxyethylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Reaction of 2-hydroxyethylamine with formaldehyde to form a Schiff base.
Step 2: Addition of phosphorous acid to the Schiff base to form the bisphosphonate compound.
Step 3: Neutralization with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations. The process is optimized to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced under specific conditions to yield lower oxidation state phosphorus compounds.
Substitution: The bisphosphonate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various phosphonate esters .
Applications De Recherche Scientifique
Sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential role in inhibiting enzymes that require phosphate groups, such as certain kinases.
Medicine: Explored for its potential use in treating bone diseases due to its ability to bind to calcium ions.
Mécanisme D'action
The mechanism of action of sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate involves its ability to chelate metal ions, particularly calcium. This chelation disrupts the normal function of enzymes and other proteins that require metal ions for their activity. The compound can also inhibit the formation of hydroxyapatite, a key component of bone, making it useful in treating bone resorption disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium etidronate: Another bisphosphonate compound used in the treatment of bone diseases.
Sodium alendronate: A bisphosphonate used to prevent bone loss.
Sodium risedronate: Known for its use in treating osteoporosis.
Uniqueness
Sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
84215-53-2 |
|---|---|
Formule moléculaire |
C4H12NNaO7P2 |
Poids moléculaire |
271.08 g/mol |
Nom IUPAC |
sodium;hydroxy-[[2-hydroxyethyl(phosphonomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C4H13NO7P2.Na/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);/q;+1/p-1 |
Clé InChI |
TZMFSKGQNJCLEU-UHFFFAOYSA-M |
SMILES canonique |
C(CO)N(CP(=O)(O)O)CP(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


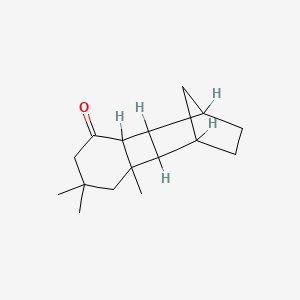
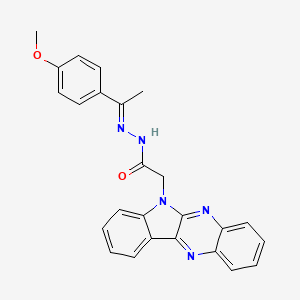
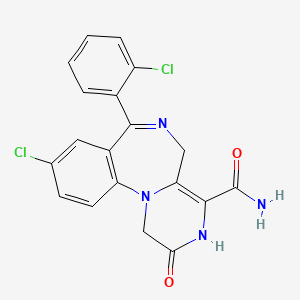


![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
